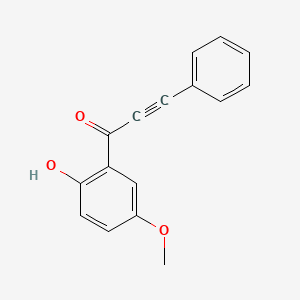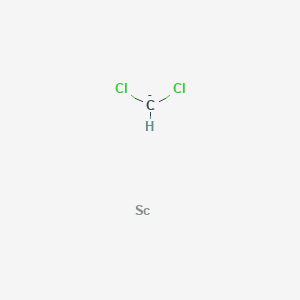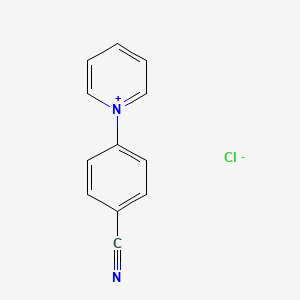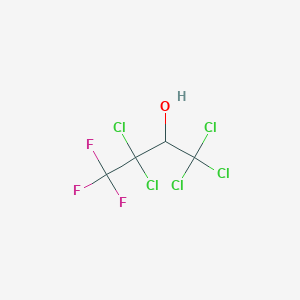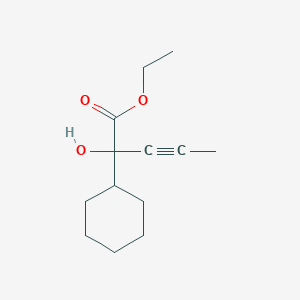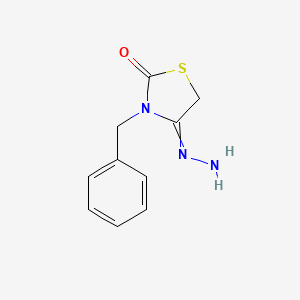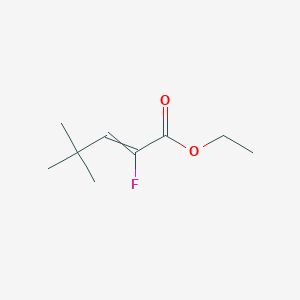
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H15FO2. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-4,4-dimethylpent-2-enoic acid or 2-fluoro-4,4-dimethylpentan-2-one.
Reduction: Ethyl 2-fluoro-4,4-dimethylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoropent-4-enoate: Contains two fluorine atoms, which may alter its reactivity and biological activity.
Ethyl 4-chloro-2,2-dimethylpent-4-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Methyl 2,2-dimethylpent-4-enoate: Lacks the fluorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine and ester functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
101560-16-1 |
|---|---|
Fórmula molecular |
C9H15FO2 |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H15FO2/c1-5-12-8(11)7(10)6-9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
PZCXJLJARQANBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)


